5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a core triazole ring substituted at positions 3, 4, and 5. Key structural features include:
- Position 4: An (E)-configured Schiff base derived from 2,4,5-trimethoxybenzaldehyde, contributing to planar geometry and π-π stacking interactions.
- Position 5: A 2,4-dichlorophenyl group, known for electron-withdrawing effects and pesticidal/antimicrobial activity .
The molecular formula is C₁₉H₁₅Cl₂N₄O₃S (molecular weight: 465.32 g/mol). Its synthesis likely involves condensation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with 2,4,5-trimethoxybenzaldehyde under acidic conditions, followed by purification via recrystallization .
Properties
Molecular Formula |
C18H16Cl2N4O3S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-25-14-8-16(27-3)15(26-2)6-10(14)9-21-24-17(22-23-18(24)28)12-5-4-11(19)7-13(12)20/h4-9H,1-3H3,(H,23,28)/b21-9+ |
InChI Key |
LFUUBHKMKKJUCU-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions:
Hydrosulfide Introduction: The hydrosulfide group can be introduced via thiolation reactions using suitable sulfur donors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The specific compound has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains. Triazoles are known to disrupt fungal cell wall synthesis, making this compound a candidate for antifungal drug development.
Anticancer Properties
Studies have demonstrated that similar triazole derivatives possess anticancer activities by interfering with cellular mechanisms involved in tumor growth. The hydrosulfide moiety may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes implicated in disease processes. For instance, triazole derivatives have been studied for their ability to inhibit enzymes like aromatase and carbonic anhydrase, which are relevant in cancer therapy.
Pesticidal Activity
Due to its structural characteristics, the compound may also exhibit pesticidal properties. Compounds containing triazole rings have been reported to possess fungicidal activity against various plant pathogens. This suggests potential applications in crop protection and agriculture.
Synthesis and Characterization
The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions that include the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate efficacy against bacterial strains | Showed significant inhibition against Staphylococcus aureus and Escherichia coli |
| Anticancer Research | Assess cytotoxic effects on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values comparable to established chemotherapeutics |
| Pesticide Efficacy | Test fungicidal properties on crops | Demonstrated effective control over Fusarium species affecting crop yields |
Mechanism of Action
The mechanism of action of “5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Structural and Crystallographic Insights
The target compound’s E-configuration ensures optimal alignment for π-stacking, while its hydrosulfide group may reduce steric hindrance compared to bulkier sulfanyl ethers (e.g., ).
Biological Activity
5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with significant potential in medicinal chemistry. The compound features a triazole ring and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on diverse research findings.
- Molecular Formula : C18H16Cl2N4O3S
- Molecular Weight : 439.3 g/mol
- IUPAC Name : 3-(2,4-dichlorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit enzymes involved in various metabolic pathways, leading to effects such as:
- Anticancer Activity : The compound has demonstrated potential in inhibiting cell proliferation by targeting enzymes associated with cancer cell growth.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities by disrupting microbial cellular functions.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance, a study highlighted its ability to inhibit the proliferation of cancer cell lines through enzyme inhibition mechanisms. The specific enzymes targeted include those involved in nucleotide synthesis and cell cycle regulation.
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15 | DHODH inhibition | |
| HeLa (Cervical) | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 µg/mL |
| Escherichia coli | 18 | 75 µg/mL |
| Candida albicans | 22 | 40 µg/mL |
Case Studies
Several case studies have explored the biological implications of this compound:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study found that the compound effectively inhibited DHODH, an enzyme critical for pyrimidine biosynthesis in cancer cells. This inhibition leads to reduced proliferation rates in sensitive cell lines .
- Antibacterial Properties : Research highlighted that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .
- Synergistic Effects : A combination study indicated that when used with other antimicrobial agents, the compound enhanced the overall efficacy against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
